molecular formula C22H28N4O3S B2917130 3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1113123-42-4

3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2917130
CAS No.: 1113123-42-4
M. Wt: 428.55
InChI Key: PWQDGYMJHNOFME-UHFFFAOYSA-N
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Description

3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a potent, selective, and orally active inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase source . ATM is a central kinase in the DNA damage response (DDR) pathway, primarily activated by double-strand breaks. This compound exerts its effect by potently inhibiting ATM kinase activity, which prevents the phosphorylation of downstream substrates like CHK2 and KAP1, thereby disrupting the DNA repair cascade source . Its primary research value lies in its utility as a chemical tool to study the DDR and to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide. In preclinical studies, this ATM inhibitor has been shown to enhance the efficacy of radiotherapy and chemotherapy in various cancer models, including p53-deficient cancers which are often more reliant on the ATM-mediated repair pathway for survival source . Consequently, it is a critical compound for researchers investigating cancer biology, combination therapies, and the mechanisms of genomic instability.

Properties

IUPAC Name

3-ethyl-8-methoxy-5-methyl-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-5-25-21(28)20-19(16-12-15(29-4)9-10-17(16)24(20)3)23-22(25)30-13-18(27)26-11-7-6-8-14(26)2/h9-10,12,14H,5-8,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQDGYMJHNOFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethyl, methoxy, and methyl groups: These substituents can be introduced through alkylation and methylation reactions.

    Attachment of the piperidinyl group: This step involves the reaction of the intermediate compound with 2-methylpiperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related pyrimido[5,4-b]indol-4-one derivatives from the evidence:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų) Key Structural Differences
Target Compound : 3-ethyl-8-methoxy-5-methyl-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl Not explicitly given* ~480 (estimated) ~5.5† 1 5 ~100† Unique 2-methylpiperidinyl and 8-methoxy groups
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one C28H24N4O2S 480.6 5.7 1 4 94.1 3,5-dimethylphenyl; 2,3-dihydroindolyl substituent
3-(4-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H-pyrimido[5,4-b]indol-4-one C25H24N4O3S 448.5 4.2 1 5 103 4-methoxyphenyl; unsubstituted piperidinyl group
Ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate C22H18FN3O3S 423.5 3.8‡ 1 6 89.1‡ 4-fluorophenyl; ethyl ester side chain
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one C26H26N4O2S 458.6 4.5† 1 4 94.1† Azepan (7-membered ring) instead of piperidine
3-(2-methoxyphenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H-pyrimido[5,4-b]indol-4-one C25H26N4O3S 462.6 ~4.5† 1 5 ~100† 2-methoxyphenyl; 4-methylpiperidinyl group

*Molecular formula and weight estimated based on analogs.
†Estimated from structural similarity.
‡Calculated using PubChem tools.

Key Observations:

Lipophilicity (XLogP3):

  • The target compound’s 2-methylpiperidinyl group and 8-methoxy substituent likely increase lipophilicity (estimated XLogP3 ~5.5), comparable to the 3,5-dimethylphenyl analog (XLogP3=5.7) . Piperidine/azepane derivatives exhibit lower XLogP3 (4.2–4.5) due to reduced alkyl branching .
  • Fluorine substitution (XLogP3=3.8) reduces lipophilicity, highlighting the electron-withdrawing effect of fluorine.

Hydrogen-Bonding and Solubility: The 8-methoxy group in the target compound increases hydrogen-bond acceptors (5 vs. Higher topological polar surface area (TPSA ~100–103 Ų) in methoxy-containing compounds correlates with enhanced membrane permeability limitations.

Ortho- vs. para- methoxy positioning (e.g., 2-methoxyphenyl in vs. 4-methoxyphenyl in ) alters electronic distribution and steric interactions.

Bioactivity and Structure-Activity Relationships (SAR)

While specific bioactivity data for these compounds are unavailable, highlights that structural similarity strongly correlates with bioactivity profiles . Key SAR insights include:

  • Methoxy Groups : Compounds with methoxy substituents (e.g., target compound, ) may exhibit enhanced binding to targets requiring hydrogen-bond interactions, such as kinases or GPCRs.
  • Piperidine/Azepane Rings: The 6-membered piperidine vs.
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in could enhance metabolic stability by reducing cytochrome P450-mediated oxidation.

Biological Activity

The compound 3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Pyrimido[5,4-b]indole core : This structure is often associated with various biological activities, including anticancer properties.
  • Methoxy and ethyl substitutions : These groups can influence the compound's lipophilicity and bioavailability.
  • Piperidine moiety : Known for its role in enhancing the pharmacological profile of compounds.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimido[5,4-b]indole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated high binding affinity to BET proteins, leading to effective inhibition of cell growth in leukemia cell lines. The presence of the piperidine ring in these structures often correlates with enhanced potency against various cancer types .

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been extensively studied. Research shows that modifications on the piperidine structure can lead to significant antibacterial and antifungal activities. For example, compounds similar to the one have shown efficacy against standard strains of bacteria and fungi, indicating that the sulfanyl group may play a crucial role in this activity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. In particular, derivatives have been tested for their activity as α-glucosidase inhibitors. Such inhibition is critical for managing conditions like diabetes by regulating glucose absorption .

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is essential for therapeutic applications. Preliminary studies suggest that while certain analogs exhibit promising biological activities, they also require thorough evaluation for potential toxic effects. For instance, some related compounds have shown cytotoxic effects at higher concentrations, necessitating careful dose management in clinical settings .

Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
AntimicrobialSignificant antibacterial/fungal activity
Enzyme Inhibitionα-glucosidase inhibition
ToxicityCytotoxic effects at high doses

Case Studies

  • Anticancer Efficacy : A study investigated a series of pyrimido[5,4-b]indole derivatives and found that those with piperidine substitutions exhibited lower IC50 values against leukemia cells compared to standard treatments.
  • Antimicrobial Testing : In vitro tests on synthesized piperidine derivatives revealed notable activity against bacterial strains like Xanthomonas axonopodis and Ralstonia solanacearum, surpassing traditional antibiotics in some cases .

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